molecular formula C11H13FN2O6 B13412075 2'-Deoxy-5-(2-fluorovinyl)uridine CAS No. 80015-51-6

2'-Deoxy-5-(2-fluorovinyl)uridine

Cat. No.: B13412075
CAS No.: 80015-51-6
M. Wt: 288.23 g/mol
InChI Key: DUMHHKBYUKEXQE-FJHCEMISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Deoxy-5-(2-fluorovinyl)uridine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but contains a fluorovinyl group at the 5-position of the uridine base. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 2’-Deoxy-5-(2-fluorovinyl)uridine typically involves the following steps:

Chemical Reactions Analysis

2’-Deoxy-5-(2-fluorovinyl)uridine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2’-Deoxy-5-(2-fluorovinyl)uridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Deoxy-5-(2-fluorovinyl)uridine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The fluorovinyl group can inhibit enzymes involved in nucleic acid metabolism, leading to the disruption of cellular processes. This makes it a potential candidate for antiviral and anticancer therapies .

Comparison with Similar Compounds

2’-Deoxy-5-(2-fluorovinyl)uridine can be compared with other nucleoside analogs such as:

The uniqueness of 2’-Deoxy-5-(2-fluorovinyl)uridine lies in its fluorovinyl modification, which imparts distinct chemical and biological properties compared to other nucleoside analogs.

Properties

CAS No.

80015-51-6

Molecular Formula

C11H13FN2O6

Molecular Weight

288.23 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(Z)-2-fluoroethenyl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H13FN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1-/t6-,7-,8-,10-/m1/s1

InChI Key

DUMHHKBYUKEXQE-FJHCEMISSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)/C=C\F

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CF

Origin of Product

United States

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